molecular formula C₂₇H₃₈N₄O₃ B1144462 N-Methyl-N-[3-[[[(8β)-6-(2-propen-1-yl)ergolin-8-yl]carbonyl]amino]propyl]carbamic Acid 1,1-Dimethyl CAS No. 1390658-68-0

N-Methyl-N-[3-[[[(8β)-6-(2-propen-1-yl)ergolin-8-yl]carbonyl]amino]propyl]carbamic Acid 1,1-Dimethyl

Cat. No. B1144462
M. Wt: 466.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-[3-[[[(8β)-6-(2-propen-1-yl)ergolin-8-yl]carbonyl]amino]propyl]carbamic Acid 1,1-Dimethylethyl Ester is an impurity of cabergoline, a dopamine D2-receptor agonist.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

One area of research focuses on the synthesis techniques and chemical reactions involving similar compounds. For example, studies on the enantioselective preparation of dihydropyrimidones and practical synthesis of orally active antagonists involve complex carbamic acid esters and related chemical structures, showcasing advancements in organic synthesis and the development of pharmaceuticals (Goss et al., 2009; Ikemoto et al., 2005). These studies contribute to our understanding of complex organic reactions and their applications in creating compounds with potential therapeutic uses.

Biological Activity and Therapeutic Potential

Another line of research investigates the biological activity and therapeutic potential of ergoline derivatives and related compounds. For example, ergoline-derived inverse agonists of the human H3 receptor have been explored for the treatment of narcolepsy, highlighting the potential of these compounds in addressing sleep disorders (Auberson et al., 2014). This research demonstrates the ongoing interest in leveraging the unique properties of ergoline and similar structures for therapeutic development.

Analytical Methods and Chemical Analysis

Research on analytical methods and chemical analysis also plays a crucial role in understanding and applying these complex chemical compounds. For instance, the simultaneous analysis of d,l-amino acids in human urine using chirality-switchable tags illustrates the importance of advanced analytical techniques in biomedical research (Harada et al., 2020). Such studies underscore the critical role of precise analytical methods in drug development and diagnostics.

properties

CAS RN

1390658-68-0

Product Name

N-Methyl-N-[3-[[[(8β)-6-(2-propen-1-yl)ergolin-8-yl]carbonyl]amino]propyl]carbamic Acid 1,1-Dimethyl

Molecular Formula

C₂₇H₃₈N₄O₃

Molecular Weight

466.62

Origin of Product

United States

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